4-(butanoylamino)-N-hexylbenzamide
Description
4-(Butanoylamino)-N-hexylbenzamide is a benzamide derivative featuring a butanoylamino group at the para position of the benzene ring and an N-hexyl substituent. The compound’s structure combines a planar aromatic core (due to the benzamide backbone) with flexible alkyl chains, enabling interactions with hydrophobic biological targets.
Properties
Molecular Formula |
C17H26N2O2 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
4-(butanoylamino)-N-hexylbenzamide |
InChI |
InChI=1S/C17H26N2O2/c1-3-5-6-7-13-18-17(21)14-9-11-15(12-10-14)19-16(20)8-4-2/h9-12H,3-8,13H2,1-2H3,(H,18,21)(H,19,20) |
InChI Key |
UZCYAVYQMFHTKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)C1=CC=C(C=C1)NC(=O)CCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(butanoylamino)-N-hexylbenzamide typically involves the following steps:
Formation of the Benzamide Core: The starting material, 4-aminobenzamide, is reacted with butanoyl chloride in the presence of a base such as pyridine to form 4-(butanoylamino)benzamide.
N-Alkylation: The intermediate 4-(butanoylamino)benzamide is then subjected to N-alkylation using hexyl bromide in the presence of a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(butanoylamino)-N-hexylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzamide core, where nucleophiles replace the butanoylamino or hexyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(butanoylamino)-N-hexylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(butanoylamino)-N-hexylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key differences between 4-(butanoylamino)-N-hexylbenzamide and related benzamides:
Key Observations :
- Lipophilicity: The hexyl chain in this compound increases logP (~4.3 estimated) compared to analogs like N-hexylbenzamide (logP ~3.5) or 4-(benzyloxy)-N-butylbenzamide (logP ~3.8) .
- Thermal Stability: Unlike N-(4-hydroxyphenyl)-4-nitrobenzamide, which exhibits exceptional thermal stability (>300°C due to nitro and hydrogen-bonded networks) , the hexyl and butanoylamino groups in the target compound may reduce thermal resilience.
- Synthetic Complexity : Compounds with polar groups (e.g., benzyloxy, nitro) require protective strategies (e.g., DMT protection in ), whereas alkyl-substituted benzamides like the target compound may use straightforward coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
